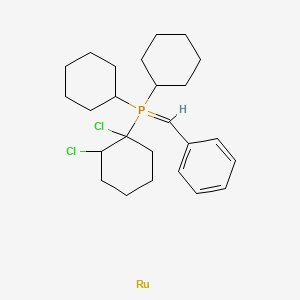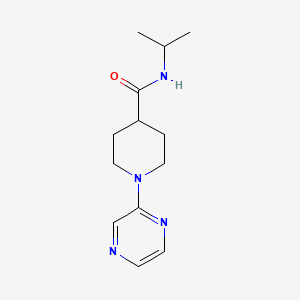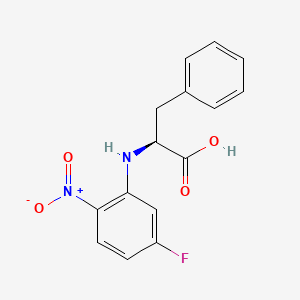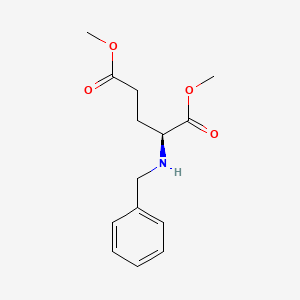
Benzylidene(dicyclohexyl)(1,2-dichlorocyclohexyl)-lambda~5~-phosphane--ruthenium (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzylidene(dicyclohexyl)(1,2-dichlorocyclohexyl)-lambda~5~-phosphane–ruthenium (1/1) is a complex organometallic compound It features a ruthenium center coordinated to a phosphane ligand, which is further substituted with benzylidene, dicyclohexyl, and 1,2-dichlorocyclohexyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzylidene(dicyclohexyl)(1,2-dichlorocyclohexyl)-lambda~5~-phosphane–ruthenium (1/1) typically involves the coordination of the ruthenium center with the phosphane ligand. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process may involve the following steps:
Ligand Preparation: The phosphane ligand is synthesized by reacting dicyclohexylphosphine with benzylidene and 1,2-dichlorocyclohexyl groups.
Complex Formation: The prepared ligand is then reacted with a ruthenium precursor, such as ruthenium trichloride, in the presence of a reducing agent like triphenylphosphine.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Benzylidene(dicyclohexyl)(1,2-dichlorocyclohexyl)-lambda~5~-phosphane–ruthenium (1/1) can undergo various chemical reactions, including:
Oxidation: The ruthenium center can be oxidized, altering the compound’s electronic properties.
Reduction: Reduction reactions can modify the oxidation state of ruthenium, impacting its catalytic activity.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange can be facilitated by using excess ligands or specific solvents like dichloromethane.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction can produce lower oxidation state species.
Aplicaciones Científicas De Investigación
Benzylidene(dicyclohexyl)(1,2-dichlorocyclohexyl)-lambda~5~-phosphane–ruthenium (1/1) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation and cross-coupling reactions.
Materials Science: The compound’s unique structure makes it suitable for developing advanced materials with specific electronic and optical properties.
Biological Studies: Its potential biological activity is explored for developing new therapeutic agents.
Industrial Processes: It is used in industrial processes requiring efficient and selective catalysts.
Mecanismo De Acción
The mechanism of action of Benzylidene(dicyclohexyl)(1,2-dichlorocyclohexyl)-lambda~5~-phosphane–ruthenium (1/1) involves the coordination of the ruthenium center with substrates, facilitating various chemical transformations. The molecular targets and pathways include:
Coordination with Substrates: The ruthenium center coordinates with substrates, activating them for subsequent reactions.
Electron Transfer: The compound can facilitate electron transfer processes, essential for redox reactions.
Ligand Exchange: Ligand exchange processes can modulate the compound’s reactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- Benzylidene(dicyclohexyl)(cyclohexyl)-lambda~5~-phosphane–ruthenium (1/1)
- Benzylidene(dicyclohexyl)(1,2-dichlorocyclohexyl)-lambda~5~-phosphane–palladium (1/1)
Uniqueness
Benzylidene(dicyclohexyl)(1,2-dichlorocyclohexyl)-lambda~5~-phosphane–ruthenium (1/1) is unique due to its specific ligand environment and the presence of ruthenium. This combination imparts distinct electronic and steric properties, enhancing its catalytic activity and selectivity compared to similar compounds.
Propiedades
Número CAS |
195881-89-1 |
|---|---|
Fórmula molecular |
C25H37Cl2PRu |
Peso molecular |
540.5 g/mol |
Nombre IUPAC |
benzylidene-dicyclohexyl-(1,2-dichlorocyclohexyl)-λ5-phosphane;ruthenium |
InChI |
InChI=1S/C25H37Cl2P.Ru/c26-24-18-10-11-19-25(24,27)28(22-14-6-2-7-15-22,23-16-8-3-9-17-23)20-21-12-4-1-5-13-21;/h1,4-5,12-13,20,22-24H,2-3,6-11,14-19H2; |
Clave InChI |
LLBOWFLAYPIIRB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)P(=CC2=CC=CC=C2)(C3CCCCC3)C4(CCCCC4Cl)Cl.[Ru] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Trimethyl{[6-(2-nitroethenyl)-2H-1,3-benzodioxol-5-yl]ethynyl}silane](/img/structure/B12580443.png)
![Benzamide, 2-chloro-N-[(dimethylamino)thioxomethyl]-](/img/structure/B12580445.png)
![Methanesulfonic acid--(3R)-3-[(4-methoxyphenyl)methoxy]decan-1-ol (1/1)](/img/structure/B12580449.png)

![Cyclopentanone, 2-[1-methyl-1-[[(4-methylphenyl)thio]methyl]-3-butenyl]-](/img/structure/B12580460.png)

![1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]-](/img/structure/B12580478.png)
![Methyl 4-{2-[(6-nitroquinazolin-4-yl)amino]ethyl}benzoate](/img/structure/B12580489.png)


![4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclohexyl-N-ethylbenzenesulfonamide](/img/structure/B12580499.png)
![{[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid)](/img/structure/B12580500.png)
![(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis[(2-hydroxyphenyl)methanone]](/img/structure/B12580504.png)
